molecular formula C21H23NO4 B2744572 3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde CAS No. 2224467-34-7

3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde

Cat. No.: B2744572
CAS No.: 2224467-34-7
M. Wt: 353.418
InChI Key: RLAPJKZCAXDQIZ-UHFFFAOYSA-N
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Description

3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde is a complex organic compound that features a piperidine ring, a benzaldehyde group, and a hydroxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the benzaldehyde moiety can produce alcohols .

Scientific Research Applications

3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-14-16-5-4-8-19(13-16)26-15-20(24)22-11-9-18(10-12-22)21(25)17-6-2-1-3-7-17/h1-8,13-14,18,21,25H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAPJKZCAXDQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)COC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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